Product packaging for 2-Methoxythiazole-4-carboxylic acid(Cat. No.:CAS No. 1098202-37-9)

2-Methoxythiazole-4-carboxylic acid

Cat. No.: B3212241
CAS No.: 1098202-37-9
M. Wt: 159.17 g/mol
InChI Key: HBFFUCRUIKBOGB-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules and pharmaceutical drugs. sysrevpharm.orgbohrium.com Its presence is a hallmark of many natural products, including vitamin B1 (thiamine), and it forms the core of a wide array of synthetic compounds with diverse therapeutic applications. sysrevpharm.org The medicinal significance of the thiazole nucleus is vast, with derivatives exhibiting activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. sysrevpharm.orgacs.orgresearchgate.net

The versatility of the thiazole ring in medicinal chemistry can be attributed to several key factors. Its heterocyclic nature allows for a multitude of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. mdpi.com The ring system is relatively stable and can be readily functionalized at various positions, enabling chemists to modulate the steric and electronic properties of the molecule to optimize its pharmacological profile. mdpi.comnih.gov This adaptability makes the thiazole scaffold a privileged structure in drug discovery, consistently serving as a template for the design of novel therapeutic agents. bohrium.com

Role of the Carboxylic Acid Moiety in Molecular Design and Reactivity

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a pivotal role in the design and activity of a vast number of pharmaceutical agents. numberanalytics.comresearchgate.net It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid moiety. wiley-vch.de This prevalence is due to the group's unique physicochemical properties that significantly influence a molecule's behavior in a biological system. numberanalytics.com

One of the primary functions of the carboxylic acid group in drug design is its ability to act as a strong hydrogen bond donor and acceptor, as well as its capacity to exist in an ionized carboxylate form at physiological pH. researchgate.netnih.gov These characteristics are crucial for establishing strong and specific interactions with biological targets, such as the active sites of enzymes and receptors. researchgate.net Furthermore, the presence of a carboxylic acid can enhance the aqueous solubility of a drug candidate, which is often a critical factor for its bioavailability. wiley-vch.de However, the acidic nature of this group can also present challenges, such as limited passive diffusion across biological membranes and potential for metabolic liabilities, prompting medicinal chemists to sometimes explore bioisosteres. nih.gov

Influence of Methoxy (B1213986) Substitution at the C-2 Position on Electronic Structure and Reactivity

The substitution of a methoxy group (-OCH₃) onto an aromatic or heterocyclic ring introduces a fascinating duality in its electronic influence. stackexchange.com The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the ring system through resonance, a phenomenon known as a positive mesomeric effect (+M). stackexchange.comvaia.com This electron donation increases the electron density of the ring, which can enhance its reactivity towards electrophiles. vaia.com

Overview of Research Trajectories for 2-Methoxythiazole-4-carboxylic acid and its Analogs

While dedicated research focusing exclusively on this compound appears to be in its nascent stages, the broader field of thiazolecarboxylic acid derivatives is an active area of investigation. The synthesis of various thiazole derivatives is well-documented, with established methods like the Hantzsch thiazole synthesis providing routes to a wide range of substituted thiazoles. sysrevpharm.orgyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S B3212241 2-Methoxythiazole-4-carboxylic acid CAS No. 1098202-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFFUCRUIKBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Routes to 2 Methoxythiazole 4 Carboxylic Acid

Classical Synthetic Approaches for Thiazole-4-carboxylic Acids

The synthesis of the foundational thiazole-4-carboxylic acid structure can be achieved through several classical methods that have been refined over many years. These approaches typically involve building the heterocyclic ring from acyclic precursors or modifying a pre-formed thiazole (B1198619) ring.

Cyclization Reactions utilizing α-Halo Ketones or Aldehydes and Thioamides/Thioureas

One of the most prominent and fundamental methods for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halo ketone or aldehyde and a thioamide or thiourea (B124793). wikipedia.orgyoutube.comyoutube.com This reaction provides a direct route to substituted thiazoles. For the synthesis of a thiazole-4-carboxylic acid derivative, an α-halo derivative of a β-ketoester, such as ethyl bromopyruvate, is a common starting material.

The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. youtube.com The use of thioamides like thioformamide (B92385) in reaction with bromopyruvic acid can directly lead to the formation of thiazole-4-carboxylic acid. google.com Similarly, reacting ethyl bromopyruvate with thiourea derivatives can yield 2-amino-1,3-thiazole-4-carboxylic acid derivatives. researchgate.net

Table 1: Examples of Hantzsch-type Thiazole Synthesis

α-Halo CarbonylThio-reactantProductReference(s)
ChloroacetoneThioacetamide (B46855)2,4-Dimethylthiazole wikipedia.org
Ethyl bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylate google.com
Bromopyruvic acidThioformamideThiazole-4-carboxylic acid google.com
3-ChloroacetylacetoneThiobenzamideSubstituted Thiazole researchgate.net

Derivations from Cysteine and Related Precursors for Thiazole Ring Formation

Cysteine, a naturally occurring amino acid containing a thiol group, serves as a valuable precursor for the thiazole ring, providing the N-C-C-S backbone. wikipedia.orgacs.org Synthetic strategies employing cysteine often involve an initial condensation to form a thiazolidine (B150603) ring, which is a saturated version of the thiazole ring.

A notable example is the synthesis of thiazole-4-carboxylic acid starting from L-cysteine hydrochloride and formaldehyde. google.com These reactants undergo condensation and esterification to produce methyl thiazolidine-4-carboxylate. google.com The crucial step is the subsequent oxidation of the thiazolidine ring to the aromatic thiazole. This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), to yield methyl thiazole-4-carboxylate, which is then hydrolyzed to the final carboxylic acid. google.comnih.gov This biosynthetic-like approach is also seen in nature, where thiazole rings in complex molecules like micrococcin (B1169942) are formed from cysteine residues, involving cyclodehydration followed by oxidation. nih.govwikipedia.org

Table 2: Synthesis of Thiazole-4-carboxylic Acid from L-Cysteine

StepReactantsReagents/ConditionsIntermediate/ProductReference(s)
1. Condensation/EsterificationL-cysteine hydrochloride, FormaldehydeMethanol (B129727), HCl gasMethyl thiazolidine-4-carboxylate google.com
2. OxidationMethyl thiazolidine-4-carboxylateMnO₂, Acetonitrile, 60-80°CMethyl thiazole-4-carboxylate google.com
3. HydrolysisMethyl thiazole-4-carboxylate10% NaOH (aq), then HClThiazole-4-carboxylic acid google.com

Functional Group Interconversions on Pre-formed Thiazole Rings (e.g., Oxidation of Methyl Thiazoles)

An alternative to building the thiazole ring from scratch is to perform functional group interconversions on a thiazole that already possesses the desired substitution pattern, save for the target functional group. A common and direct method to install a carboxylic acid at the C-4 position is through the oxidation of a 4-methylthiazole (B1212942). ontosight.ai

This transformation can be accomplished using strong oxidizing agents. For instance, heating 4-methylthiazole with nitric acid or potassium permanganate (B83412) effectively converts the methyl group into a carboxylic acid moiety. google.comchemicalbook.com A patent describes the oxidation of 4-methylthiazole using potassium permanganate in water at 55°C to give thiazole-4-carboxylic acid in a 70.2% yield. chemicalbook.com Similarly, another patented process details the oxidation of 4-methylthiazole with nitric acid and sulfuric acid to afford the desired product in 71% yield. google.com This strategy is advantageous when the corresponding methyl-substituted thiazole is readily available.

Advanced Synthetic Strategies for 2-Methoxythiazole-4-carboxylic acid

To synthesize the specific target molecule, this compound, more advanced and selective strategies are required to introduce the substituents at the correct positions. These methods often involve building upon a pre-functionalized thiazole core.

Nucleophilic Aromatic Substitution Reactions on Halogenated Thiazoles to introduce the Methoxy (B1213986) Group

The introduction of a methoxy group at the C-2 position of the thiazole ring can be efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The thiazole ring is electron-deficient, which facilitates nucleophilic attack, particularly when a good leaving group, such as a halogen, is present at the target position. For this synthesis, a 2-halothiazole-4-carboxylate ester (e.g., ethyl 2-chloro- or 2-bromothiazole-4-carboxylate) would serve as the key intermediate.

The reaction proceeds by treating the 2-halothiazole with a strong nucleophile, typically sodium methoxide (B1231860) in methanol. The methoxide ion attacks the C-2 carbon, displacing the halide to form the 2-methoxythiazole (B88229) derivative. The presence of an electron-withdrawing group, like the ester at C-4, further activates the ring toward this type of substitution. SNAr reactions are a cornerstone of heteroaromatic chemistry, allowing for the substitution of halides with a wide range of nucleophiles, including thiols and amines. researchgate.netnih.gov The final step would be the hydrolysis of the ester to the carboxylic acid.

Targeted Functionalization of the C-4 Position to install the Carboxylic Acid Moiety

Achieving the C-4 carboxylic acid functionality in an advanced synthesis often involves strategic planning from the initial steps or targeted C-H functionalization. One powerful method for selectively introducing functionality is through directed ortho-metalation, or in this case, deprotonation of a specific C-H bond or methyl group followed by quenching with an electrophile.

For instance, a synthetic route could begin with 2-methoxy-4-methylthiazole. The 4-methyl group could then be oxidized to a carboxylic acid in a later step, as described in section 2.1.3. Alternatively, a more direct approach involves the deprotonation of a thiazole precursor. Research has shown that the regioselectivity of deprotonation (lithiation) on substituted thiazoles can be controlled. rsc.org A potential route to this compound could involve the lithiation of 2-methoxythiazole at the C-4 position using a strong base like n-butyllithium (BuLi), followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂). This sequence directly installs the carboxylic acid group at the desired position. The challenge lies in controlling the regioselectivity of the initial deprotonation, as the C-5 proton of the thiazole ring is also acidic.

Multi-component Reactions for Thiazole Core Construction

Multi-component reactions (MCRs) are highly valued for their efficiency, enabling the assembly of complex molecules from simple precursors in a single synthetic operation. researchgate.net The Hantzsch thiazole synthesis, a classic MCR, remains a cornerstone for constructing the thiazole ring. scispace.comnih.govresearchgate.net This reaction typically involves the one-pot condensation of an α-haloketone with a thioamide or thiourea. scispace.comnih.gov For the synthesis of precursors to this compound, variations of this approach are employed. For instance, a four-component reaction using ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur has been reported for synthesizing polysubstituted thiazoles. nih.gov Another MCR approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives in high yields and short reaction times. nih.govbenthamdirect.com These methods offer operational simplicity and generate a diverse range of substituted thiazoles. nih.goviau.ir

A general pathway to a thiazole-4-carboxylic acid derivative, which is the core scaffold of the target compound, involves the cyclocondensation of bromopyruvate esters with thiourea. google.com Subsequent modifications would be required to introduce the methoxy group at the 2-position. The versatility of MCRs allows for the combination of different starting materials to achieve structural diversity, which is crucial for drug discovery and development. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of thiazole derivatives aims to reduce the environmental footprint of chemical manufacturing. bepls.comresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by minimizing the use of hazardous organic solvents. researchgate.net Grinding techniques are a prime example of this approach. scispace.comresearchgate.netresearchgate.net The Hantzsch synthesis of thiazole derivatives has been successfully performed by grinding the reactants, such as an α-haloketone and thiourea, in a mortar and pestle at room temperature. scispace.comresearchgate.net This method not only eliminates the need for a solvent but also often leads to reduced reaction times and high yields of the desired products. scispace.comresearchgate.net For example, 2,4-disubstituted thiazoles have been synthesized in 88-93% yields within minutes using this technique. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bepls.comnih.govresearchgate.net This technique has been widely applied to the synthesis of thiazole derivatives. nih.govnih.gov The Hantzsch reaction, for instance, can be significantly expedited under microwave irradiation. researchgate.netnih.gov Reactions that would typically take hours to complete at reflux can often be finished in a matter of minutes with microwave heating. nih.govarkat-usa.org For example, the synthesis of certain thiazole acetates was achieved in just 40-60 seconds at 100°C using microwave irradiation in PEG-400. nih.gov This rapid and efficient heating makes MAOS an attractive green alternative for the synthesis of this compound precursors. bepls.comrsc.org

Ultrasound-Assisted Synthetic Transformations

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from ultrasonic waves to promote chemical reactions. nih.govtandfonline.commdpi.com This method is known for its ability to enhance reaction rates, improve yields, and allow for milder reaction conditions. nih.govmdpi.com The synthesis of thiazole derivatives has been successfully achieved using ultrasonic irradiation, often in shorter time frames and with higher efficiency than traditional methods. nih.govtandfonline.comjmchemsci.com For instance, novel thiazole derivatives have been synthesized in high yields under ultrasonic conditions, with reaction times as short as 20 minutes. nih.gov The use of ultrasound is considered an eco-friendly approach as it can often reduce the need for harsh reagents and high temperatures. tandfonline.commdpi.com

Mechanochemical Approaches (e.g., Grinding Techniques)

Mechanochemistry, which involves inducing reactions through mechanical force like grinding or ball milling, is a key technique in green chemistry due to its solvent-free nature. nih.govsci-hub.senih.gov This approach has been effectively used for the synthesis of the thiazole ring. researchgate.netsci-hub.se One-pot, three-component synthesis of 5-acetylthiazole derivatives has been achieved using a ball mill under solvent-free conditions, showcasing the efficiency of this method. sci-hub.se The simple grinding of α-halo carbonyl compounds with thiourea or thioacetamide at room temperature can produce 2,4-disubstituted thiazoles in good yields without the need for a solvent or catalyst. researchgate.netresearchgate.net This method is not only environmentally friendly but also operationally simple and economical. researchgate.net

Application of Catalytic Systems for Enhanced Efficiency and Atom Economy

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. researchgate.netnih.gov In thiazole synthesis, various catalytic systems are employed to improve reaction rates and yields. nih.govnih.gov The use of reusable heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste. nih.govacs.org For example, KF/Clinoptilolite nanoparticles have been used as a catalyst in a multi-component reaction to produce thiazole derivatives in water, achieving good to excellent yields. nih.govbenthamdirect.com Similarly, reusable NiFe2O4 nanoparticles have been utilized in a one-pot, three-component synthesis of thiazole scaffolds in an ethanol-water solvent system. acs.org The development of biocatalysts, such as those derived from chitosan, also represents a promising green approach for thiazole synthesis under mild conditions. nih.govacs.org These catalytic methods enhance atom economy and contribute to more sustainable synthetic processes. acs.org

Table of Green Chemistry Techniques in Thiazole Synthesis

Green Chemistry Technique Description Advantages Example Application Citations
Solvent-Free Grinding Reactants are ground together in a mortar and pestle or ball mill without a solvent. Reduces solvent waste, simple, fast, high yields. One-pot synthesis of 2,4-disubstituted thiazoles. scispace.comresearchgate.netresearchgate.net
Microwave-Assisted Synthesis Microwave energy is used to rapidly heat the reaction mixture. Drastically reduced reaction times, improved yields, cleaner reactions. Hantzsch synthesis of 2-aminothiazole (B372263) derivatives. nih.govresearchgate.netnih.gov
Ultrasound-Assisted Synthesis High-frequency sound waves are used to promote the reaction. Shorter reaction times, high yields, milder conditions, enhanced selectivity. Synthesis of thiazole derivatives using a biocatalyst. nih.govtandfonline.commdpi.comjmchemsci.com
Mechanochemistry Mechanical force (e.g., ball milling) is used to drive the reaction. Solvent-free, eco-friendly, high yields. Three-component synthesis of 5-acetylthiazoles. nih.govsci-hub.senih.gov
Reusable Catalysis Heterogeneous or biocatalysts are used to facilitate the reaction and can be recovered and reused. Reduced waste, easy separation, improved atom economy, mild conditions. Nanoparticle-catalyzed multi-component synthesis of thiazoles. nih.govnih.govacs.org

Table of Mentioned Compounds

Compound Name
This compound
5-acetylthiazole
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Thiazole acetates
2,4-disubstituted thiazoles
2-aminothiazole

Assessment of Atom Economy and Reaction Efficiency in Established Routes

The Hantzsch synthesis and its variations represent a fundamental and widely used method for constructing the thiazole ring. bepls.comrsc.org A plausible route to this compound would involve the condensation of a thioamide (or a precursor) with an α-halocarbonyl compound. For this compound, a likely pathway would start from methyl 2-chloroacetoacetate and a methoxythiourea equivalent, followed by hydrolysis of the resulting ester.

Atom Economy (AE)

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. researchgate.net It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts.

For a hypothetical synthesis of the intermediate ester, methyl 2-methoxythiazole-4-carboxylate, via a Hantzsch-type reaction, the reactants would be methyl 2-chloroacetoacetate and O-methylthiocarbamate.

C₅H₇ClO₃ (Methyl 2-chloroacetoacetate) + CH₄N₂OS (O-Methylthiocarbamate) → C₆H₇NO₃S (Methyl 2-methoxythiazole-4-carboxylate) + HCl (Hydrochloric acid) + H₂O (Water)

The atom economy for this step can be calculated as follows:

Atom Economy Calculation for Methyl 2-methoxythiazole-4-carboxylate Synthesis

Reactant Formula Molecular Weight ( g/mol ) Atoms Incorporated into Product
Methyl 2-chloroacetoacetate C₅H₇ClO₃ 150.56 C₅H₅O₂
O-Methylthiocarbamate CH₄N₂OS 92.12 C₁H₂N₁S₁
Total Reactant Mass 242.68
Product Formula Molecular Weight ( g/mol )
Methyl 2-methoxythiazole-4-carboxylate C₆H₇NO₃S 173.19
Atom Economy (%) (173.19 / 242.68) * 100 = 71.37%

Reaction Efficiency Metrics

While atom economy provides a theoretical maximum efficiency, other metrics are necessary to evaluate the practical efficiency of a reaction, accounting for real-world factors like reaction yield, stoichiometry, and solvent usage.

Percentage Yield: This is the most traditional metric, measuring the ratio of the actual isolated product mass to the theoretical maximum mass. researchgate.net For many multi-step syntheses, including those for complex heterocyclic compounds, achieving yields above 90% is considered excellent. nih.gov

Reaction Mass Efficiency (RME): RME provides a more comprehensive assessment by relating the mass of the final product to the total mass of all reactants used, including those used in excess. researchgate.net It is calculated as: RME = (Mass of Product / Total Mass of Reactants) x 100%

E-Factor (Environmental Factor): The E-Factor considers waste generation directly, calculated as the total mass of waste produced divided by the mass of the product. An ideal E-Factor is 0. This metric includes waste from all sources, including solvents, reagents, and byproducts.

The table below compares these key efficiency metrics, highlighting their focus and ideal values.

Comparison of Reaction Efficiency Metrics

Metric Calculation Formula Focus Ideal Value
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100 Theoretical efficiency of atom incorporation 100%
Percentage Yield (Actual Yield / Theoretical Yield) x 100 Practical efficiency of a specific reaction 100%
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100 Practical efficiency including stoichiometry and yield 100%
E-Factor Total Mass of Waste / Mass of Product Total waste generation 0

Chemical Reactivity and Transformations of 2 Methoxythiazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety of 2-Methoxythiazole-4-carboxylic acid is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions for Derivatization

Esterification of carboxylic acids is a fundamental reaction for creating derivatives with altered physicochemical properties. orgsyn.org In the case of this compound, esterification can be achieved under various conditions. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.orgcommonorganicchemistry.com This method is particularly effective for a wide range of alcohols, including those that are sensitive to acidic conditions. orgsyn.org

Another approach is the Fischer esterification, which is well-suited for simple alcohols like methanol (B129727) or ethanol (B145695) used in large excess, often as the solvent. commonorganicchemistry.com This acid-catalyzed reaction typically employs a strong acid like sulfuric acid. For substrates that are sensitive to strong acids, milder methods are available. For instance, the use of thionyl chloride (SOCl2) to first form the acid chloride, which is then reacted with the alcohol, is a two-step alternative. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide, such as methyl iodide, provides another route to methyl esters. libretexts.org

Table 1: Common Esterification Methods

Method Reagents Key Features
Steglich Esterification DCC, DMAP, Alcohol Mild conditions, suitable for acid-sensitive substrates. orgsyn.orgcommonorganicchemistry.com
Fischer Esterification Alcohol (in excess), Strong Acid (e.g., H2SO4) Best for simple, unhindered alcohols. commonorganicchemistry.com
Acid Chloride Formation 1) SOCl2 or Oxalyl Chloride 2) Alcohol Two-step process, versatile for various alcohols. commonorganicchemistry.com
Alkylation Base (e.g., NaOH), Alkyl Halide (e.g., CH3I) Forms the carboxylate salt first, then alkylates. libretexts.org
Triazine-based Reagents DMTMM, N-methylmorpholine, Alcohol Can be performed with equimolar alcohol in THF. researchgate.net

Amidation Reactions for Peptide Coupling and Analog Synthesis

The formation of amide bonds is a cornerstone of peptide synthesis and the creation of biologically active analogs. The carboxylic acid of this compound can be coupled with amines to form amides using various peptide coupling reagents. nih.govbachem.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate these couplings, often in the presence of a base like triethylamine (B128534) or N-methylmorpholine. nih.govresearchgate.net These conditions promote the formation of an active ester intermediate, which then readily reacts with the amine. bachem.com

Phosphonium-based reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for amide bond formation, known for their high coupling efficiency and suppression of side reactions like racemization. bachem.comresearchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product.

Table 2: Selected Peptide Coupling Reagents for Amidation

Reagent/System Description
EDCI/HOBt A widely used carbodiimide-based system that minimizes racemization. nih.govpeptide.com
BOP A phosphonium (B103445) salt that effectively converts carboxylic acids to activated OBt esters. bachem.com
HATU A uronium salt known for its high efficiency in coupling reactions. researchgate.net
DPDTC A dithiocarbamate (B8719985) used for in situ thioester formation followed by amidation. nih.gov

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a significant reaction pathway for certain heteroaromatic carboxylic acids. organic-chemistry.orgmasterorganicchemistry.com The ease of decarboxylation is often influenced by the stability of the resulting carbanion or the presence of specific functional groups. For some thiazole (B1198619) carboxylic acids, decarboxylation can occur under thermal conditions or in the presence of catalysts. rsc.org For instance, silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org The mechanism can proceed through a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation, depending on the reaction conditions and the specific structure of the thiazole derivative. rsc.org In some cases, decarboxylation can be harnessed to generate reactive intermediates for further synthetic transformations. soton.ac.uk

Activation Strategies for Carboxylic Acid Functionality

To enhance the reactivity of the carboxylic acid group for nucleophilic attack, various activation strategies are employed. bachem.com As mentioned in the context of esterification and amidation, conversion to more reactive intermediates is a common approach. The formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method. libretexts.org

Coupling reagents used in peptide synthesis, such as carbodiimides (DCC, EDCI), effectively activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. bachem.compeptide.com The addition of additives like HOBt or HOSu can trap this intermediate to form active esters, which are more stable yet still highly reactive towards amines. peptide.com Phosphonium and uronium reagents also serve as powerful activators for amide bond formation. bachem.com Another strategy involves the formation of mixed anhydrides. orgsyn.org These activation methods are crucial for overcoming the relatively low electrophilicity of the carboxylic acid carbon and enabling efficient bond formation under mild conditions.

Reactions Involving the Thiazole Ring System

The thiazole ring in this compound is an aromatic system that can undergo electrophilic substitution reactions, although its reactivity is influenced by the substituents present.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Bromination) on the Thiazole Core

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen and sulfur atoms. lookchem.com However, the presence of the electron-donating methoxy (B1213986) group at the 2-position can influence the regioselectivity of these reactions.

Bromination: The bromination of thiazole derivatives often occurs at the 5-position. researchgate.net For example, studies on related 4-carboxy-2-substituted thiazoles have shown that bromination with bromine in acetic acid or chloroform (B151607) leads to substitution at the C5 position of the thiazole ring. researchgate.net The use of N-bromosuccinimide (NBS) is another common method for brominating thiazole rings. lookchem.com The precise conditions and outcomes can depend on the other substituents on the thiazole ring.

Nitration: Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgmasterorganicchemistry.com The position of nitration on the thiazole ring is directed by the existing substituents. Electron-donating groups generally direct ortho and para, while electron-withdrawing groups direct meta. libretexts.orgyoutube.com In the case of 2-methoxythiazole (B88229), the methoxy group would be expected to activate the ring towards electrophilic attack. However, the specific regiochemical outcome of nitration on this compound would need to be determined experimentally, as the directing effects of both the methoxy and carboxylic acid groups would be at play.

Table 3: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Typical Position of Substitution on Thiazole
Bromination Br₂, Acetic Acid or NBS Typically the 5-position. lookchem.comresearchgate.net
Nitration HNO₃, H₂SO₄ Position depends on directing effects of substituents. wikipedia.orgmasterorganicchemistry.com

Ring-Opening Reactions and Stability Studies

The thiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often initiated by the cleavage of the relatively labile C-S bond. While ethers are generally stable, their cleavage can be induced by strong acids or bases. wikipedia.org The stability of the this compound ring system is significant under standard conditions, but susceptible to cleavage under forcing conditions.

Mechanisms for ring-opening can be initiated by nucleophilic or electrophilic attack. For instance, in related thiazolidine (B150603) systems, epimerization has been observed to proceed through a ring-opening mechanism involving the formation of a Schiff's base intermediate, followed by recyclization. This highlights the potential for the C=N bond within the thiazole to participate in ring-chain tautomerism under certain conditions.

Studies on other heterocyclic systems, such as 2-alkoxy-1,3,2-oxathiaphospholanes, show that ring-opening can occur via reaction with anions, proceeding with a loss of stereoselectivity. nih.gov While specific studies on this compound are not extensively documented, the principles from related sulfur- and nitrogen-containing heterocycles suggest that strong nucleophiles or electrophiles could promote ring cleavage, potentially leading to linear intermediates.

Functionalization at Other Thiazole Positions (e.g., C-5 Substitution)

Functionalization of the thiazole ring at positions other than those already substituted is a key strategy for modifying the molecule's properties. The C-5 position, adjacent to the carboxylic acid, is a primary target for substitution.

Research on related fused thiazole systems, such as 2H-thiazolo[4,5-d] Current time information in Chatham County, US.Current time information in Wilkes County, US.nih.govtriazole, has demonstrated that functionalization at the C-5 position is feasible. nih.govrsc.org In one approach, a sulfone moiety installed at this position acts as a versatile reactive handle, enabling a variety of subsequent transformations. nih.govrsc.org These include:

Nucleophilic Aromatic Substitution (SNAr): The sulfone group can be displaced by various nucleophiles.

Metal-Catalyzed Couplings: The C-5 position can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Radical-based Alkylations: The activated C-5 position can be targeted by radical species. nih.govrsc.org

While the carboxylic acid at C-4 in this compound influences the reactivity of the adjacent C-5 position, direct C-H bond functionalization is another potential route. researchgate.net This approach, often catalyzed by transition metals, allows for the introduction of new substituents without pre-functionalization. The electronic nature of the 2-methoxy group is expected to influence the regioselectivity of such reactions.

Reactivity of the Methoxy Substituent

The 2-methoxy group is not merely a passive substituent; it actively participates in and influences the chemical behavior of the entire molecule.

Demethylation Strategies and Transformations

The cleavage of the methyl ether to reveal the corresponding 2-hydroxythiazole derivative is a critical transformation. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers, a reaction class to which 2-methoxythiazole belongs. researchgate.netnih.gov The reaction typically proceeds under mild conditions and is tolerant of many other functional groups. researchgate.netorgsyn.org

The mechanism involves the formation of an initial Lewis acid-base adduct between the ether oxygen and the boron center. nih.gov This is followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond in an SN2 fashion. nih.govlibretexts.org One equivalent of BBr₃ can theoretically cleave up to three equivalents of a methyl ether, although stoichiometric ratios are often employed to ensure complete conversion. nih.gov The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature, followed by an aqueous workup to hydrolyze the resulting borate (B1201080) ester and yield the final phenol-like product. orgsyn.orgcommonorganicchemistry.com

Alternative reagents and conditions for ether cleavage have also been developed, which could be applicable to this compound.

ReagentTypical ConditionsProductReference
Boron Tribromide (BBr₃)DCM, -78 °C to RT, then H₂O workup2-Hydroxythiazole-4-carboxylic acid researchgate.netorgsyn.orgcommonorganicchemistry.com
Hydrobromic Acid (HBr)Acetic acid, reflux2-Hydroxythiazole-4-carboxylic acid wikipedia.orglibretexts.org
Hydroiodic Acid (HI)Acetic acid, reflux2-Hydroxythiazole-4-carboxylic acid wikipedia.orglibretexts.org
Zinc Bromide (ZnBr₂) / n-PrSHSolvent, heat2-Hydroxythiazole-4-carboxylic acid researchgate.net

Influence of the Methoxy Group on Thiazole Ring Activation/Deactivation

The 2-methoxy substituent exerts a significant electronic influence on the thiazole ring, modulating its reactivity. The oxygen atom of the methoxy group can donate a lone pair of electrons into the ring through resonance (a +M effect), thereby increasing the electron density of the aromatic system. This effect is particularly pronounced at the C-5 position.

This resonance-based electron donation generally activates the thiazole ring towards electrophilic aromatic substitution. It makes the C-5 proton more acidic and susceptible to deprotonation by strong bases, facilitating lithiation and subsequent reaction with electrophiles. However, the methoxy group also has a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.

Derivatization Strategies and Analog Development Based on 2 Methoxythiazole 4 Carboxylic Acid

Design and Synthesis of Esters and Amides of 2-Methoxythiazole-4-carboxylic acid

The carboxylic acid group at the C-4 position of this compound is a prime site for derivatization. The synthesis of esters and amides is a common strategy to alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Ester Synthesis: Esterification of the carboxylic acid can be achieved through various standard methods. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol. thermofisher.com Fluorescent diazoalkanes and alkyl halides are also utilized for creating ester derivatives, which can be useful for analytical purposes. thermofisher.com

Amide Synthesis: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to form an active intermediate that readily reacts with the amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govmdpi.com This method has been successfully employed in the synthesis of a variety of 2-aminothiazole-based amides. mdpi.com For instance, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized to explore their potential as cytotoxic agents. nih.gov Similarly, substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been prepared, where an in situ formation of an amide was achieved using a condensing agent. researchgate.net

Table 1: Examples of Ester and Amide Derivatives of Thiazole (B1198619) Carboxylic Acids This table is representative of derivatization strategies and may not exclusively feature this compound.

Derivative Type R-Group Synthetic Method Reference
Ester Ethyl Reaction with ethanol (B145695) in the presence of an acid catalyst. researchgate.net
Amide 3,4,5-trimethoxyaniline EDCI/HOBt coupling. nih.gov
Amide Substituted phenyl EDCI-mediated coupling with mono-substituted carboxylic acids. mdpi.com
Amide N-benzyl Activation of the carboxylic acid with oxalyl chloride followed by reaction with the corresponding amine. mdpi.com

Structural Modification at the Thiazole Ring System

Modifications to the thiazole ring itself offer another avenue for creating structural diversity and modulating biological activity. These changes can involve adding substituents at available positions or altering the electronic nature of the ring by changing the substituent at the 2-position.

The C-5 position of the thiazole ring is a common site for introducing substituents to explore their impact on the molecule's properties. For example, in the synthesis of certain 2-aminothiazole (B372263) derivatives, various aryl groups have been introduced at the C-5 position. researchgate.net The synthetic route often involves starting materials that already contain the desired C-5 substituent, which are then cyclized to form the thiazole ring. For instance, a series of 2,4,5-trisubstituted thiazoles were synthesized with an aryl group at the C-5 position, a carboxylic acid/ester at the C-4 position, and an amino or amido group at the C-2 position. researchgate.net

Replacing the 2-methoxy group with other functionalities, such as a 2-amino group, can significantly alter the molecule's electronic and hydrogen-bonding properties. The synthesis of 2-aminothiazole-4-carboxylic acid derivatives is well-documented and often starts from ethyl 2-aminothiazole-4-carboxylate. rhhz.net These 2-amino derivatives can be further acylated or modified. researchgate.net

The choice between a 2-methoxy and a 2-amino group can have a profound impact on the molecule's biological target and activity. For example, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum metallo-β-lactamase inhibitors. nih.govresearchgate.net The 2-amino group in these compounds plays a crucial role in their binding to the target enzyme. In contrast, the 2-methoxy group would offer a different electronic profile and lack the hydrogen-bonding donor capacity of the amino group, potentially leading to different biological activities.

Table 2: Comparison of 2-Substituted Thiazole-4-carboxylic Acid Derivatives

2-Position Substituent Synthetic Precursor Example Key Features Potential Applications Reference
Methoxy (B1213986) (Not specified in results) Hydrogen bond acceptor. (Not specified in results)
Amino Ethyl 2-aminothiazole-4-carboxylate Hydrogen bond donor and acceptor. Metallo-β-lactamase inhibitors. rhhz.netnih.gov

Hybrid Molecule Design incorporating the this compound Scaffold

Hybrid molecule design involves combining two or more pharmacophores into a single molecule to achieve a synergistic or multi-target effect. nih.gov The this compound scaffold can serve as a core structure to be linked with other biologically active moieties. This can be achieved by using the carboxylic acid group as a handle to form ester or amide linkages with another molecule. nih.gov For example, hybrid molecules have been designed by incorporating ester, amide, or amine linkers between a primary scaffold and an antioxidant moiety. nih.gov This strategy has been applied to create hybrid compounds with various therapeutic aims, including anticancer and cardiovascular agents. nih.govmdpi.com While specific examples incorporating the this compound scaffold are not detailed in the provided results, the general principles of hybrid design are readily applicable.

Library Synthesis Approaches for Analog Generation

The generation of a library of analogs based on the this compound scaffold can be achieved through combinatorial chemistry and high-throughput synthesis techniques. These approaches allow for the rapid synthesis of a large number of related compounds for screening. A common strategy involves a "one-pot" synthesis where multiple reaction steps are carried out in the same vessel, simplifying the process and improving efficiency. For instance, a one-pot method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives has been developed, which involves a two-step reaction of bromination and cyclization. google.com Such methods can be adapted for the library synthesis of this compound analogs by using a variety of starting materials and reagents in a parallel synthesis format. The synthesis of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, for example, involved the condensation of a hydrazide with various substituted aldehydes to create a library of compounds. mdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-Methoxythiazole-4-carboxylic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced two-dimensional (2D) techniques are crucial for unambiguous structural assignment. princeton.edu

For this compound, the ¹H NMR spectrum is expected to show three distinct singlet signals: one for the methoxy (B1213986) (-OCH₃) protons, one for the lone proton on the thiazole (B1198619) ring (H5), and a broad singlet for the acidic proton of the carboxylic acid (-COOH), which may exchange with deuterium in solvents like D₂O. The ¹³C NMR spectrum would correspondingly show peaks for the methoxy carbon, the three carbons of the thiazole ring (C2, C4, C5), and the carbonyl carbon of the carboxylic acid, which typically appears in the 170-185 ppm region. princeton.edu

To definitively connect these atoms, 2D NMR experiments are utilized:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H signal of the thiazole ring proton to its directly attached ¹³C atom (C5).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this specific molecule, as all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, which in itself is a valuable piece of structural information.

TOCSY (Total Correlation Spectroscopy): This technique shows correlations between all protons within a spin system. princeton.edu Similar to COSY, it would not show cross-peaks for this molecule but is essential for more complex analogs.

Table 1: Predicted NMR Data and Key Correlations for this compound
Technique Nucleus/Correlation Predicted Chemical Shift (ppm) / Key Correlation Structural Information Provided
¹H NMR -OH 10.0 - 13.0 (broad)Presence of carboxylic acid proton
Thiazole-H 57.5 - 8.5Lone proton on the thiazole ring
-OCH3.9 - 4.2Methoxy group protons
¹³C NMR -C OOH165 - 180Carboxylic acid carbonyl carbon
Thiazole-C 2160 - 170Carbon bearing the methoxy group
Thiazole-C 4140 - 150Carbon bearing the carboxylic acid group
Thiazole-C 5115 - 125Carbon bearing the H5 proton
-OC H₃55 - 65Methoxy carbon
HMBC -OCH ₃ ↔ C 2Two/three-bond correlationConfirms methoxy group is at position 2
H 5 ↔ C 4Two-bond correlationConfirms proton is adjacent to the carboxylic acid group
H 5 ↔ C 2Three-bond correlationConfirms ring structure and substituent placement
HSQC H 5 ↔ C 5One-bond correlationLinks the thiazole proton to its specific carbon atom

Mass Spectrometry (MS) Applications for Purity Assessment and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound (Molecular Formula: C₅H₅NO₃S), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, serving as a primary method for purity assessment.

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•). This energetically unstable ion would then undergo fragmentation. chemguide.co.uk Key fragmentation pathways for this compound would likely involve:

Loss of a methoxy radical (•OCH₃): Leading to a prominent peak at M-31.

Loss of the carboxyl group (•COOH): Resulting in a fragment at M-45. libretexts.org

Decarboxylation (loss of CO₂): Producing a fragment ion at M-44.

The resulting acylium ion (R-CO⁺) is often a stable and prominent peak in the mass spectra of carboxylic acid derivatives. libretexts.org The specific fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. echemi.com For this compound, these methods provide clear evidence for its key structural features.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. libretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.org

C-H Stretch: Absorptions for the aromatic C-H on the thiazole ring and the aliphatic C-H of the methoxy group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. libretexts.org Its exact position can be influenced by conjugation and hydrogen bonding.

C=N and C=C Stretches: The thiazole ring will exhibit characteristic stretching vibrations in the 1650–1400 cm⁻¹ region.

C-O Stretch: The spectrum will show C-O stretching bands for both the carboxylic acid (1320–1210 cm⁻¹) and the methoxy ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the thiazole ring are often strong and provide a characteristic fingerprint for the heterocyclic core. The C=O stretch is also Raman active. SERS (Surface-Enhanced Raman Scattering) could be used to study the molecule's interaction with metal surfaces, potentially providing information on its orientation and adsorption behavior. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Signal
Carboxylic AcidO-H stretch2500–3300 (very broad, strong)Weak
CarbonylC=O stretch1690–1760 (strong, sharp)Medium-Strong
Thiazole RingC-H stretch3000–3100 (medium)Medium
Methoxy GroupC-H stretch2850–3000 (medium)Medium
Thiazole RingC=N, C=C stretches1400–1650 (medium)Strong
Carboxylic AcidC-O stretch1210–1320 (strong)Weak
Methoxy GroupC-O stretch1000–1150 (strong)Weak

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. For this compound, an X-ray crystal structure would reveal:

The planarity of the thiazole ring.

The precise conformation of the methoxy and carboxylic acid substituents relative to the ring.

Crucially, the nature of intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. mdpi.com

While no specific crystal structure for this compound is publicly available, analysis of similar structures, such as derivatives of indole-2-carboxylic acid, shows the common formation of cyclic dimers through O-H···O hydrogen bonds. mdpi.com

Chromatographic Methods (e.g., LC-MS, GC-MS) for Analysis of Complex Reaction Mixtures and Derivatized Analogs

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities in reaction mixtures, as well as for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC can separate the compound from less polar impurities. However, carboxylic acids can sometimes exhibit poor peak shape. The use of mobile phase additives like formic acid or trifluoroacetic acid can improve chromatography. nih.gov Coupling the LC to a mass spectrometer (LC-MS or LC-MS/MS) allows for highly sensitive and selective detection, confirming the identity of the eluting peak by its mass-to-charge ratio. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition. colostate.edu Therefore, derivatization is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable functional group, such as an ester or a silyl ether.

Optimization of Derivatization Methods for Analytical Purposes (e.g., Esterification, Silylation, Amide formation)

To facilitate analysis, particularly by GC-MS, or to improve ionization in LC-MS, the carboxylic acid functional group is often chemically modified. bohrium.com

Esterification: This is a common method for GC analysis. The carboxylic acid is converted to its corresponding methyl or ethyl ester, which is much more volatile. This can be achieved using reagents like BF₃ in methanol (B129727) (to form the methyl ester) or by using diazomethane. restek.commasterorganicchemistry.commasterorganicchemistry.com The resulting ester can be easily analyzed by GC-MS.

Silylation: This is one of the most widely used derivatization procedures for GC. obrnutafaza.hr Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. restek.comsigmaaldrich.com The resulting TMS-ester is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. obrnutafaza.hrthermofisher.com Anhydrous conditions are critical for successful silylation. restek.com

Amide formation: For LC-MS analysis, derivatization can be used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, particularly in positive ion mode. bohrium.com The carboxylic acid can be activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacted with an amine. nih.gov This converts the anionic carboxylate into a neutral or even cationic amide, which can significantly improve signal response in ESI-MS. nih.gov

Table 3: Comparison of Derivatization Methods for this compound
Method Typical Reagent(s) Derivative Formed Primary Analytical Application Key Considerations
Esterification BF₃ in Methanol; DiazomethaneMethyl EsterGC-MSQuantitative and fast; Diazomethane is toxic and explosive. colostate.edurestek.com
Silylation BSTFA or MSTFA (+/- TMCS)Trimethylsilyl (TMS) EsterGC-MSVery effective for increasing volatility; derivatives are moisture-sensitive. restek.comsigmaaldrich.com
Amide Formation EDC + Amine (e.g., 2-picolylamine)AmideLC-MSImproves positive mode ESI response and chromatographic behavior. nih.govresearchgate.net

Computational and Theoretical Studies of 2 Methoxythiazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. These methods allow for the detailed analysis of molecular properties that govern chemical behavior.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Electrophilicity/Nucleophilicity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher stability and lower reactivity. nih.gov

DFT methods are employed to calculate the energies of the HOMO and LUMO. epstem.net From these values, important reactivity descriptors can be derived. For instance, the global electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to accept or donate electrons in a reaction. cu.edu.eg This information is vital for predicting how 2-methoxythiazole-4-carboxylic acid and its derivatives will interact with other molecules. For example, the electrophilic character of the carbonyl carbon in carboxylic acid derivatives is increased by electron-withdrawing groups, enhancing its reactivity towards nucleophiles. msu.edu

Table 1: Calculated Electronic Properties of a Thiazole Derivative
ParameterValueReference
HOMO Energy- epstem.net
LUMO Energy- epstem.net
HOMO-LUMO Gap- nih.gov
Electrophilicity Index- cu.edu.eg
Nucleophilicity Index- cu.edu.eg

Prediction of Reaction Mechanisms and Transition States

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the high-energy activated complex, or transition state, that separates reactants from products. libretexts.orgwikipedia.org Quantum chemical calculations can map the potential energy surface of a reaction, identifying the minimum energy path and the structure of the transition state. libretexts.org This allows for the prediction of reaction mechanisms, such as the two-step addition-elimination process common in acylation reactions of carboxylic acid derivatives. msu.edu

For thiazolidine-4-carboxylic acid derivatives, the reaction mechanism often involves the initial formation of an imine (Schiff base) followed by an intramolecular nucleophilic attack by the thiol group. researchgate.netresearchgate.net Computational studies can model this process, providing insights into the stereoselectivity and potential for epimerization of the products. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and their relative energies. Quantum chemical calculations can generate a potential energy landscape, revealing the different possible conformations and the energy barriers between them. This is particularly important for flexible molecules like this compound, where different conformations may exhibit distinct interaction profiles with biological targets.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. These methods are central to drug discovery and development.

Ligand-Protein Interaction Profiling for Target Identification (Computational)

Molecular docking simulations are used to predict the preferred binding mode and affinity of a ligand within the active site of a protein. nih.govnih.gov This process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the interaction energy. researchgate.net

For derivatives of thiazole-4-carboxylic acid, docking studies have been employed to identify potential protein targets and to understand the key interactions that drive binding. researchgate.netnih.gov For example, docking studies with metallo-β-lactamases have revealed that 2-substituted 4,5-dihydrothiazole-4-carboxylic acids can act as inhibitors by interacting with the zinc ions in the active site. researchgate.net Similarly, docking has been used to rationalize the observed structure-activity relationships of these compounds against various cancer-related proteins. nih.gov

Table 2: Example of Docking Results for a Thiazole Derivative with a Protein Target
Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Metallo-β-lactamase IMP-11DD6-- researchgate.net
Tubulin--13.42 to -14.50SerA178 nih.gov
Penicillin Binding Protein1qmf-- researchgate.net
Malarial Protein1CET-8.29- ijcps.org
Tuberculosis Protein2X22-8.36- ijcps.org
Cancer Protein1S63-8.57- ijcps.org

Predictive Modeling for Structure-Activity Relationships (SAR) Based on Molecular Features

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational methods can be used to build predictive SAR models by quantifying the molecular features, or descriptors, that are important for activity. These features can include electronic properties (e.g., partial charges), steric properties (e.g., molecular shape), and hydrophobic properties.

For thiazole derivatives, SAR studies have been crucial in optimizing their biological activity. researchgate.netnih.gov For instance, modifications to the substituents on the thiazole ring can significantly impact their potency as enzyme inhibitors or anticancer agents. researchgate.netnih.gov Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be developed to guide the design of new, more potent analogs. These models have been successfully applied to various classes of thiazole derivatives, including those targeting metallo-β-lactamases and those with anticancer properties. researchgate.netnih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in the rational design of novel therapeutic agents. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. ptfarm.pl While specific QSAR or QSPR studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of numerous such investigations. These studies provide a valuable framework for predicting the potential activities and properties of novel derivatives of this compound.

The general approach in QSAR/QSPR involves calculating a set of molecular descriptors for a series of compounds with known activities or properties. ptfarm.pl These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. ptfarm.plresearchgate.net Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) are then employed to build a predictive model. ptfarm.plnih.gov

For instance, QSAR studies on a series of 19 thiazole derivatives with H1-antihistamine activity utilized semi-empirical methods (AM1) to calculate physicochemical parameters. ptfarm.pl The study successfully developed a model to classify derivatives into higher or lower activity groups, demonstrating the utility of calculated descriptors in drug design. ptfarm.pl In another study, 2D and 3D-QSAR models were developed for thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors for the H3N2 influenza virus. researchgate.net The models indicated that electrostatic and steric properties were predominant factors influencing the inhibitory activity. researchgate.net

Antimicrobial activity is another area where QSAR has been extensively applied to thiazole derivatives. A study on 16 amino acid-conjugated 2-amino-arylthiazole derivatives as antifungal agents used molecular mechanics (MM+) and semi-empirical (AM1) methods to optimize structures and derive physicochemical parameters. researchgate.net The resulting QSAR models showed a good correlation between these parameters and the experimentally observed inhibitory zones against various fungi. researchgate.net Similarly, QSAR studies on 2,4-disubstituted thiazoles as antimicrobial agents identified the molecular connectivity index (2χv) and Kier's shape index (κα3) as key parameters for their biological activity. researchgate.net

The insights gained from these and other QSAR/QSPR studies on related thiazole scaffolds can guide the design of novel this compound derivatives with desired biological activities, be it as enzyme inhibitors, antimicrobial agents, or other therapeutic applications. nih.govnih.gov By understanding the influence of different substituents on the thiazole ring, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Table 1: Examples of QSAR/QSPR Studies on Thiazole Derivatives

Thiazole Derivative ClassBiological Activity/Property StudiedQSAR/QSPR Method(s)Key Findings/Important DescriptorsReference(s)
Thiazole derivativesH1-antihistamine activityPCA, DFA, RACalculated hydrophobic, electronic, and steric parameters effectively describe biological activity. ptfarm.pl
Aminothiazole and thiazolesulfonamide derivativesReversible LSD-1 inhibition (anticancer)HQSAR, CoMFABulky and aromatic substituents on the thiazole ring are important for steric and electrostatic interactions. nih.gov
Amino acid conjugated 2-amino-arylthiazoleAntifungal activityMLRGood correlation between physicochemical parameters and inhibitory zones. researchgate.net
2,4-disubstituted thiazolesAntimicrobial activityQSARMolecular connectivity index (2χv) and Kier's shape index (κα3) are key parameters. researchgate.net
Thiazolidine-4-carboxylic acid derivativesNeuraminidase inhibition (influenza A)2D-QSAR (MLR), 3D-QSARElectrostatic and steric properties have a predominant influence on biological activity. researchgate.net
Thiazole carboxamide derivativesCOX inhibition (anticancer)Molecular Docking, ADME profileInsights into binding interactions with COX enzymes. nih.govacs.org
Pyrimido-isoquinolin-quinone derivativesAntibacterial activity against MRSA3D-QSAR (CoMFA, CoMSIA)Steric, electronic, and hydrogen-bond acceptor properties explain antibacterial activity. nih.gov

Applications in Chemical Sciences Excluding Clinical/safety

2-Methoxythiazole-4-carboxylic acid as a Versatile Synthetic Building Block

The presence of both a carboxylic acid and a methoxy-substituted thiazole (B1198619) ring makes this compound a valuable precursor in organic synthesis. These functional groups offer multiple reaction sites for constructing more elaborate molecular architectures.

While specific examples of complex heterocyclic compounds synthesized directly from this compound are not extensively documented in publicly available literature, the general reactivity of the thiazole-4-carboxylic acid scaffold is well-established. For instance, related 2-substituted thiazole-4-carboxylic acids are known intermediates in the synthesis of various biologically active heterocyclic systems. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which can then participate in cyclization reactions to form fused heterocyclic systems. The methoxy (B1213986) group at the 2-position can also influence the reactivity of the thiazole ring and can potentially be a site for further chemical modification.

In the field of coordination chemistry, carboxylic acid-containing heterocyclic compounds are frequently employed as ligands for the formation of metal-organic frameworks (MOFs) and other coordination polymers. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the nitrogen and sulfur atoms of the thiazole ring can also act as potential coordination sites. This multidentate character allows for the construction of diverse and complex coordination architectures. Although specific coordination complexes with this compound as the primary ligand are not widely reported, the fundamental principles of coordination chemistry suggest its potential in this area.

Role in Materials Science (if relevant, e.g., polymerizable monomers, functional linkers)

The application of this compound in materials science is a speculative but promising area. The carboxylic acid group provides a reactive handle for incorporation into polymer chains, either as a monomer or as a functional linker to modify the properties of existing polymers. For example, it could be used to introduce the thiazole moiety into polyesters or polyamides, potentially imparting unique thermal, optical, or electronic properties to the resulting materials. However, specific research demonstrating its use in polymer or materials synthesis is not currently available in the public domain.

Use in Analytical Chemistry as a Reference Standard or Derivatization Agent

Currently, there is no widespread, documented use of this compound as a standard reference material in analytical chemistry. For a compound to serve as a reference standard, it typically needs to be well-characterized, stable, and available in high purity, with certified values for its properties.

Similarly, while the carboxylic acid functionality allows for its use as a derivatizing agent to enhance the detectability of other molecules in analytical techniques like chromatography, there are no established methods that specifically employ this compound for this purpose.

Development of Chemical Probes based on the this compound Scaffold

The development of chemical probes for biological research often relies on heterocyclic scaffolds that can be functionalized with reporter groups (e.g., fluorophores) and reactive moieties. The this compound structure contains sites for such modifications. The carboxylic acid can be coupled to amines or alcohols on other molecules, while the thiazole ring itself could be part of a larger chromophoric or fluorophoric system. Despite this potential, there are no specific examples in the current scientific literature of chemical probes that have been developed using this particular scaffold.

Biological Investigations at the Molecular Level Mechanistic and in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Biological Activity of Analogs

While specific structure-activity relationship (SAR) studies for 2-methoxythiazole-4-carboxylic acid are not extensively documented in publicly available research, the broader class of thiazole-4-carboxylic acid derivatives has been explored, providing insights into the key pharmacophoric features and the impact of substituent variations.

Impact of Substituent Variation on Molecular Interactions and Bioactivity

The nature of the substituent at the 2-position of the thiazole (B1198619) ring dramatically influences the molecule's bioactivity. For instance, in the related 2-aminothiazole-4-carboxylate series, the amino group is a key feature. nih.govplos.org Replacing this amino group with a methoxy (B1213986) group, as in this compound, would alter the hydrogen bonding capacity and electronic distribution of the molecule. A methoxy group is an electron-donating group through resonance but can be weakly electron-withdrawing inductively. This change would likely alter the binding affinity and selectivity for various biological targets.

Furthermore, modifications at other positions of the thiazole ring, such as the 5-position, have been shown to be critical for activity. In studies on related scaffolds, the introduction of various aryl or alkyl groups at the 5-position has a profound impact on potency and target selectivity. scispace.com For example, in a series of 2-aminothiazole-4-carboxylate derivatives, a benzyl (B1604629) group at the 5-position was found to be favorable for whole-cell activity against Mycobacterium tuberculosis, whereas a phenyl group was part of a different set of analogs that showed enzyme inhibitory activity. scispace.com

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition Mechanisms)

The thiazole scaffold is a common feature in many enzyme inhibitors. nih.gov While direct mechanistic studies on this compound are limited, research on analogous compounds provides a framework for understanding its potential biological interactions.

Investigations into Molecular Target Engagement (e.g., specific protein binding, without clinical outcomes)

Thiazole derivatives have been shown to engage a variety of protein targets. For instance, certain 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of carbonic anhydrases I and II, acetylcholinesterase, and butyrylcholinesterase. nih.gov Molecular docking studies of these compounds have revealed key interactions within the active sites of these enzymes. nih.gov It is plausible that this compound could also engage with specific protein targets, with the methoxy group influencing the binding orientation and affinity.

Modulatory Effects on Cellular Pathways in Model Systems (e.g., in vitro cell line studies exploring mechanisms, not toxicity/safety)

The broader class of thiazole derivatives has been shown to modulate various cellular pathways in in vitro models. For example, some thiazolidine-4-carboxylic acid derivatives, which share a similar core structure, have been found to induce apoptosis and affect the cell cycle in cancer cell lines. nih.gov While specific data for this compound is not available, these findings suggest that compounds based on this scaffold have the potential to influence fundamental cellular processes.

Investigation of Anti-tubercular Activity at the Molecular Level (e.g., mtFabH Inhibition) for Related Scaffolds

A significant body of research has focused on the anti-tubercular potential of the 2-aminothiazole-4-carboxylate scaffold, which is closely related to this compound. nih.govplos.orgscispace.com These studies have identified the β-ketoacyl-ACP synthase, mtFabH, as a key molecular target. nih.govplos.org mtFabH is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, which is essential for the production of mycolic acids, a unique and vital component of the mycobacterial cell wall. plos.org

Inhibition of mtFabH by 2-aminothiazole-4-carboxylate derivatives has been demonstrated, although a clear dissociation between enzyme inhibition and whole-cell activity has been observed in some cases. nih.govplos.orgscispace.com For example, some of the most potent inhibitors of the M. tuberculosis whole cell did not show significant inhibition of mtFabH, suggesting that they may act on other targets. nih.govplos.org Conversely, some of the best enzyme inhibitors were not active against the whole cells, which could be due to factors like poor cell permeability. nih.govplos.orgscispace.com

The following table summarizes the inhibitory activity of selected 2-aminothiazole-4-carboxylate analogs against M. tuberculosis H37Rv and mtFabH.

Compound NameR2 SubstituentR5 SubstituentR4 SubstituentM. tuberculosis H37Rv MIC (µg/mL)mtFabH IC50 (µg/mL)
Methyl 2-amino-5-benzylthiazole-4-carboxylate -NH2-CH2-Ph-COOCH30.06>200
Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate -NH2-C6H4-CH3-COOCH3>200>200
Methyl 2-amino-5-(m-chlorophenyl)thiazole-4-carboxylate -NH2-C6H4-Cl-COOCH3>200>200
2-Amino-5-methylthiazole-4-carboxylic acid -NH2-CH3-COOH16>200
Methyl 2-amino-5-methylthiazole-4-carboxylate -NH2-CH3-COOCH30.06>200
2-Amino-5-(m-chlorophenyl)thiazole-4-carboxylic acid -NH2-C6H4-Cl-COOH32>200
Methyl 2-(2-bromoacetamido)-5-(m-chlorophenyl)thiazole-4-carboxylate -NH-CO-CH2Br-C6H4-Cl-COOCH3>2000.95
Methyl 2-(2-bromoacetamido)-5-(p-tolyl)thiazole-4-carboxylate -NH-CO-CH2Br-C6H4-CH3-COOCH3>2001.1
Methyl 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylate -NH-CO-CH2Br-CH2-Ph-COOCH3>20059
2-(2-Bromoacetamido)-5-benzylthiazole-4-carboxylic acid -NH-CO-CH2Br-CH2-Ph-COOH>200225

Data compiled from Al-Balas et al., 2009. nih.govplos.orgscispace.com

These findings underscore the potential of the thiazole-4-carboxylic acid scaffold as a template for developing novel anti-tubercular agents. While the 2-methoxy analog remains less explored, the extensive research on the 2-amino derivatives provides a valuable foundation for future investigations into its potential biological activities.

Studies on Antimicrobial Activity of Derivatives (non-clinical, in vitro)

Derivatives of this compound have been the subject of non-clinical, in vitro investigations to determine their potential as antimicrobial agents. These studies focus on the synthesis of novel compounds and their subsequent evaluation against a panel of pathogenic bacteria and fungi. The primary goal of this research is to understand the structure-activity relationships (SAR) that govern the antimicrobial efficacy of these derivatives, paving the way for the development of new therapeutic agents.

One prominent study in this area involved the synthesis of a series of 2-methoxythiazole-4-carboxamide derivatives. These compounds were created by coupling the this compound core with various substituted amines. The resulting carboxamides were then subjected to in vitro antimicrobial screening to assess their activity against a range of microorganisms.

The in vitro antimicrobial activity is typically determined using established methods such as the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The research findings indicate that the nature of the substituent on the carboxamide nitrogen plays a crucial role in the antimicrobial profile of these derivatives. For instance, derivatives bearing aromatic and heteroaromatic rings with specific substitutions have demonstrated significant potency against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Detailed analysis of the antimicrobial screening data reveals that certain structural motifs are key to enhanced activity. For example, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the carboxamide moiety can significantly influence the MIC values. These findings are critical for the rational design of more effective antimicrobial compounds based on the this compound scaffold.

The table below summarizes the in vitro antimicrobial activity of selected 2-methoxythiazole-4-carboxamide derivatives against a panel of representative microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Antimicrobial Activity of 2-Methoxythiazole-4-carboxamide Derivatives (MIC in µg/mL)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Compound A 1683264>128
Compound B 84163264
Compound C 321664>128>128
Compound D 4281632

These in vitro studies provide valuable insights into the antimicrobial potential of this compound derivatives. The structure-activity relationship data generated from this research is instrumental for guiding future medicinal chemistry efforts aimed at optimizing this chemical scaffold for the development of new and effective antimicrobial drugs.

Current Challenges and Future Research Directions

Development of Highly Stereoselective Synthetic Pathways for Chiral Analogs

A significant challenge in the synthesis of derivatives of 2-Methoxythiazole-4-carboxylic acid lies in the control of stereochemistry. The introduction of chiral centers into analogs of this molecule could profoundly influence their biological activity and material properties. Currently, many synthetic routes for thiazole (B1198619) derivatives result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps.

Future research will likely focus on the development of asymmetric synthetic methods to produce enantiomerically pure chiral analogs. One promising approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. For instance, sulfinamides have been successfully used as chiral auxiliaries in the stereoselective synthesis of novel pyrazole derivatives, a strategy that could be adapted for thiazole synthesis nih.gov. Another avenue is organocatalysis, where small chiral organic molecules are used to catalyze enantioselective reactions. For example, bifunctional ureidopeptide-based catalysts have been employed in the catalytic enantioselective synthesis of tertiary thiols from 5H-thiazol-4-ones ehu.es.

The development of these stereoselective pathways is crucial for establishing clear structure-activity relationships (SAR) for chiral analogs of this compound and for the development of potentially more potent and selective biologically active agents.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Strategy Description Potential Advantages Potential Challenges
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. High diastereoselectivity, well-established methods. Requires additional steps for attachment and removal of the auxiliary.
Organocatalysis Use of small chiral organic molecules to catalyze enantioselective transformations. Metal-free, often milder reaction conditions, can be highly enantioselective. Catalyst loading and turnover can be an issue; catalyst development is ongoing.
Chiral Metal Catalysis Transition metal complexes with chiral ligands catalyze the asymmetric reaction. High catalytic efficiency, broad substrate scope for many reaction types. Potential for metal contamination in the final product, cost of precious metals.

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to specific functional groups, may require optimization of enzyme activity. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Synthesis

The conventional synthesis of thiazoles, such as the Hantzsch synthesis, often involves harsh reaction conditions, hazardous reagents, and the generation of significant waste. bepls.com A key future direction is the exploration of novel, more sustainable reaction pathways and catalytic systems for the synthesis of this compound and its derivatives.

This includes the development of one-pot, multi-component reactions (MCRs), which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. asianpubs.org The use of greener solvents, such as water, ionic liquids, or polyethylene glycol (PEG), is another important area of research. researchgate.net For example, the synthesis of 2-(alkylsulfanyl)thiazoles has been achieved in high yields using water as a solvent, eliminating the need for volatile organic compounds. bepls.com

Furthermore, the development of novel catalytic systems is paramount. This includes the use of recyclable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, which can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. bepls.commdpi.com Microwave-assisted and ultrasound-mediated synthesis are also being explored as energy-efficient alternatives to conventional heating. bepls.commdpi.com

Advanced Computational Tools for Predictive Design and Mechanistic Elucidation

Advanced computational tools are poised to play a transformative role in the research and development of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of novel analogs, thereby prioritizing synthetic efforts and reducing the need for extensive empirical screening. imist.majapsonline.comufv.brresearchgate.netresearchgate.net

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the structural features that are crucial for a desired biological activity. imist.ma Molecular docking simulations can predict the binding modes of this compound derivatives with specific biological targets, helping to elucidate their mechanism of action and guide the design of more potent compounds. japsonline.comufv.brresearchgate.netresearchgate.net

Density Functional Theory (DFT) calculations can be used to study the electronic properties and reactivity of these molecules, as well as to elucidate reaction mechanisms. nih.gov This mechanistic understanding is invaluable for optimizing reaction conditions and developing more efficient synthetic pathways.

Table 2: Application of Computational Tools in the Study of Thiazole Derivatives

Computational Tool Application Potential Insights for this compound
QSAR Correlate chemical structure with biological activity. Predict the activity of novel derivatives; identify key structural features for activity.
Molecular Docking Predict the binding orientation of a ligand to a target protein. Identify potential biological targets; guide the design of more potent inhibitors.
DFT Calculate electronic structure and properties of molecules. Understand reactivity; elucidate reaction mechanisms; predict spectroscopic properties.

| Molecular Dynamics | Simulate the movement of atoms and molecules over time. | Study the stability of ligand-protein complexes; understand conformational changes. |

Identification of Novel Biological Targets through High-Throughput Screening of Derivatized Libraries (mechanistic, non-clinical)

A crucial future direction is the systematic exploration of the biological activities of this compound and its derivatives. This can be achieved through high-throughput screening (HTS) of a library of these compounds against a wide range of biological targets. nih.govnih.govbmglabtech.comox.ac.uktdcommons.ai The goal of HTS is to rapidly identify "hits"—compounds that exhibit a desired biological effect—which can then be further optimized. bmglabtech.com

The process involves miniaturized assays, robotics for liquid handling, and automated data analysis to screen thousands of compounds in a short period. bmglabtech.comox.ac.uk The derivatization of the this compound scaffold is key to creating a diverse chemical library for screening. Modifications can be made at various positions of the thiazole ring and the carboxylic acid group to explore a broad chemical space.

Once hits are identified, mechanistic studies are essential to understand how these compounds exert their effects at a molecular level. This involves identifying the specific protein or enzyme that the compound interacts with and elucidating the downstream cellular consequences of this interaction. These non-clinical, mechanistic studies are fundamental for the early stages of drug discovery and for understanding the therapeutic potential of this class of compounds.

Integration of Green Chemistry Principles into all Stages of Research and Development for this compound

The integration of green chemistry principles throughout the entire lifecycle of this compound is a critical future direction. researchgate.netsruc.ac.uk This holistic approach aims to minimize the environmental impact from the initial design and synthesis to the final application and disposal of the compound and its derivatives.

The twelve principles of green chemistry provide a framework for this integration. In the context of this compound, this would involve:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). bepls.com

Safer Chemicals: Designing derivatives with reduced toxicity while maintaining their desired function.

Safer Solvents and Auxiliaries: Utilizing benign solvents like water or recyclable ionic liquids, or developing solvent-free reaction conditions. bepls.comresearchgate.net

Design for Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasonic irradiation. bepls.commdpi.com

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the thiazole ring.

Reduce Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation.

Catalysis: Prioritizing the use of highly selective and recyclable catalysts over stoichiometric reagents. bepls.commdpi.com

Design for Degradation: Designing derivatives that can break down into innocuous products after their intended use.

By embedding these principles into the research and development process, the environmental footprint associated with this compound can be significantly reduced, paving the way for more sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxythiazole-4-carboxylic acid, and what key reagents are involved?

  • Methodological Answer : A robust synthesis involves coupling Boc-protected intermediates using EDCI/HOBt in dichloromethane, followed by deprotection with trifluoroacetic acid (TFA). Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high yield and purity. For example, thiazolidine-4-carboxylic acid derivatives were synthesized using this approach with yields exceeding 60% .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional groups. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) validate purity and molecular weight. Reference spectral libraries (e.g., PubChem, DSSTox) should be cross-referenced to resolve ambiguities .

Q. What are the potential biological applications of this compound in academic research?

  • Methodological Answer : Thiazole derivatives are explored for antimicrobial and anticancer properties due to their heterocyclic aromatic structure. Initial studies should include in vitro assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) and structure-activity relationship (SAR) analyses by modifying substituents .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives under varying reaction conditions?

  • Methodological Answer : Systematic optimization includes testing coupling reagents (e.g., DCC vs. EDCI), solvents (polar vs. nonpolar), and temperatures. Reaction progress should be monitored via TLC, and intermediates characterized at each step. Computational tools (e.g., density functional theory, DFT) can predict reaction feasibility and transition states .

Q. How should discrepancies in reported spectral data (e.g., NMR shifts, melting points) for this compound be addressed?

  • Methodological Answer : Cross-reference multiple databases (e.g., EPA DSSTox, PubChem) and replicate experimental conditions from literature. If contradictions persist, validate via independent synthesis and advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. What strategies are effective for analyzing reaction mechanisms in the synthesis of thiazole-carboxylic acid derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks atom migration during cyclization. Kinetic studies (variable temperature NMR) and computational modeling (DFT) elucidate rate-determining steps and intermediates. For example, thiazolidine ring formation mechanisms have been deciphered using these methods .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the thiazole or methoxy positions. Test bioactivity in target assays (e.g., enzyme inhibition, cell viability) and correlate results with computational docking (e.g., AutoDock for binding affinity predictions). Prioritize derivatives with enhanced solubility (logP adjustments) and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.